Antimicrobial Activity: Limited Class-Level Data with No Compound-Specific Comparator
The triazolopyridazine class has demonstrated antimicrobial activity in multiple studies. For example, novel 3-substituted derivatives showed inhibition zones against Staphylococcus aureus (18 mm) and Escherichia coli (15 mm) at 100 µg/disc [1]. However, this specific compound was not included in the tested set, and no direct comparison with its 4-chlorophenyl analog or any other comparator exists. The data is therefore class-level inference only and cannot be used to differentiate this compound from any structural analog.
| Evidence Dimension | Antibacterial activity (zone of inhibition) |
|---|---|
| Target Compound Data | Not available: ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate was not tested |
| Comparator Or Baseline | Unsubstituted 3-phenyl derivative: 18 mm (S. aureus), 15 mm (E. coli) at 100 µg/disc [1] |
| Quantified Difference | Unknown; no direct comparison possible |
| Conditions | Disc diffusion assay; compound concentration 100 µg/disc |
Why This Matters
Class-level antimicrobial potential does not inform compound-specific procurement decisions; without head-to-head data, the decision maker cannot justify selecting this analog over any other.
- [1] Ruso, J. S., Chowdappa, M., Murthy, K. N., et al. Antimicrobial Activities of Novel 3-Substituted [1,2,4] Triazolo[4,3-b]pyridazines Derivatives. Journal of the Korean Chemical Society, 2014. View Source
